molecular formula C18H18N2O3 B4409275 N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B4409275
M. Wt: 310.3 g/mol
InChI Key: WVCAULQDQCLECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as DOBA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DOBA belongs to the family of benzoxazinones, which are known to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. Additionally, this compound has been shown to modulate the expression of various genes that are involved in inflammation and oxidative stress, which may explain its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and modulates the expression of various genes involved in inflammation and oxidative stress. In vivo studies have also demonstrated the anticancer activity of this compound, as well as its anti-inflammatory and neuroprotective activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide for lab experiments is its ease of synthesis. This compound can be synthesized by a straightforward method that does not require specialized equipment or expertise. Additionally, this compound has been found to exhibit a range of biological activities, making it a versatile compound for various scientific research applications. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One area of interest is the development of this compound-based anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use. Another area of interest is the investigation of this compound's neuroprotective activity, which may have implications for the treatment of neurodegenerative diseases. Finally, the potential of this compound as an anti-inflammatory and antioxidant agent should be further explored, as these properties may have therapeutic applications in a variety of diseases.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been found to exhibit a range of biological activities that make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent. This compound has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective activities, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-6-5-7-14(13(12)2)19-17(21)10-20-15-8-3-4-9-16(15)23-11-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCAULQDQCLECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)COC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

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